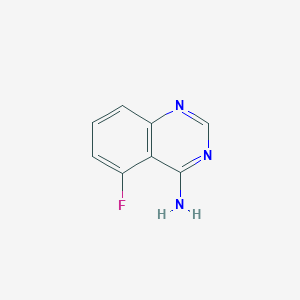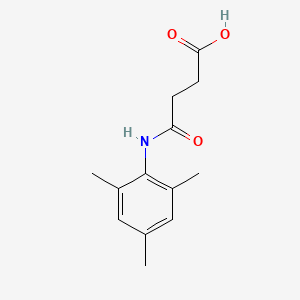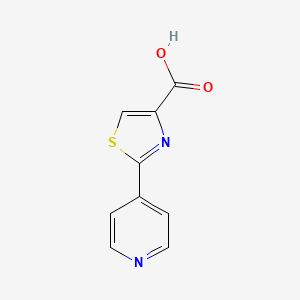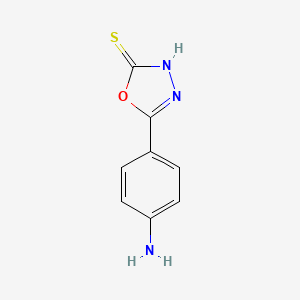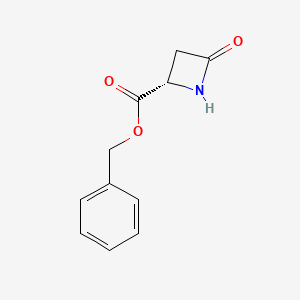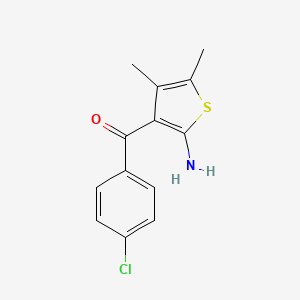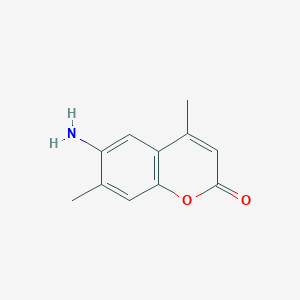
6-氨基-4,7-二甲基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4,7-dimethyl-2H-chromen-2-one (6-ADMC) is a heterocyclic compound that is part of the chromenone family of compounds. It is an important intermediate in the synthesis of other pharmaceutical compounds and has been studied for its potential biological applications. 6-ADMC has been used in a variety of scientific research applications, including as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin and thromboxane synthesis pathways. In addition, 6-ADMC has been studied for its potential anti-inflammatory effects and its ability to modulate the immune system.
科学研究应用
结构和光谱特征
- 合成了 4,7-二甲基-2H-色烯-2-酮及其硫类似物,并对其结构和光谱性质进行了表征。这项研究对于理解色烯的基本方面至关重要,这些方面可以应用于各个科学领域 (Delgado Espinosa 等,2017).
催化和化学反应
- 对色烯的研究导致了液相不对映选择性环氧化的催化剂的开发,显示了色烯在催化和合成化学中的潜力 (Kureshy 等,2002).
- 研究探索了维尔斯迈尔试剂与色满-4-酮的反应,导致氯色烯,在化学中具有合成价值 (Brown 等,1985).
生物和医学应用
- 涉及色烯衍生物的研究探索了它们的抗氧化、抗菌活性和细胞毒性,表明了潜在的医学和药学应用 (Rashdan 等,2017).
动力学和机理研究
- 已经研究了涉及色烯衍生物的反应的动力学和机理,有助于合成方法的开发和反应途径的理解 (Asheri 等,2016).
分子和晶体结构分析
- 对色烯衍生物的分子和晶体结构的研究为材料科学和晶体学提供了有价值的数据,增强了我们对分子相互作用的理解 (Pankratov 等,2016).
绿色化学和可持续合成
- 研究重点放在开发绿色化学方法来合成生物学上重要的色烯,展示了色烯在可持续和环境友好化学中的作用 (Vachan 等,2019).
光物理性质和应用
- 对色烯的研究考察了它们的光物理性质,表明它们在荧光材料和光电器件中的潜在用途 (Duan 等,2021).
药物开发潜力
- 色烯衍生物的合成及其在结构和细胞毒性活性方面的分析对药物开发具有影响,尤其是在癌症研究中 (Kemnitzer 等,2004).
抗菌研究
- 一些色烯衍生物对病原菌株表现出抗菌作用,表明它们作为新型抗菌剂的潜力 (Rai 等,2010).
计算研究和药物设计
- 色烯衍生物的计算研究有助于药物设计,提供了它们与生物靶标相互作用的见解以及作为抗癌药物的潜力 (Santana 等,2020).
作用机制
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, it can be inferred that the compound may interact with a variety of targets depending on the specific biological activity being exhibited.
Mode of Action
The mode of action of coumarin derivatives is often associated with their ability to interact with various enzymes and proteins, thereby altering their function .
Biochemical Pathways
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Coumarin derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
6-amino-4,7-dimethyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . Additionally, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
6-amino-4,7-dimethyl-2H-chromen-2-one exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 6-amino-4,7-dimethyl-2H-chromen-2-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 6-amino-4,7-dimethyl-2H-chromen-2-one involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-4,7-dimethyl-2H-chromen-2-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-amino-4,7-dimethyl-2H-chromen-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-amino-4,7-dimethyl-2H-chromen-2-one has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-amino-4,7-dimethyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
6-amino-4,7-dimethyl-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 6-amino-4,7-dimethyl-2H-chromen-2-one, leading to the formation of metabolites that are excreted through urine . These metabolic pathways are essential for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 6-amino-4,7-dimethyl-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, 6-amino-4,7-dimethyl-2H-chromen-2-one can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 6-amino-4,7-dimethyl-2H-chromen-2-one is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 6-amino-4,7-dimethyl-2H-chromen-2-one has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function.
属性
IUPAC Name |
6-amino-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQSDRMNBNQREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=CC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353694 |
Source


|
| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29001-25-0 |
Source


|
| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

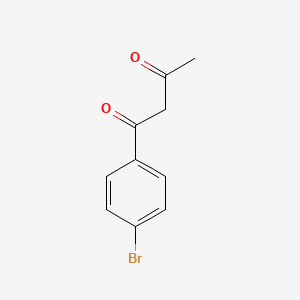
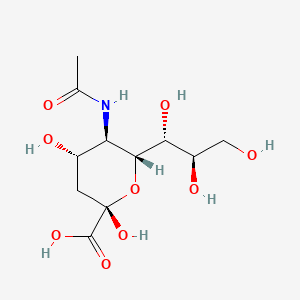
![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

